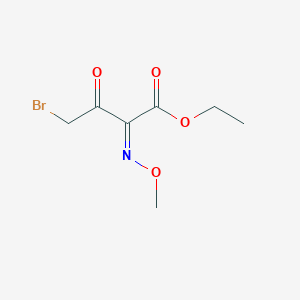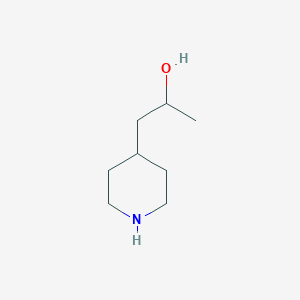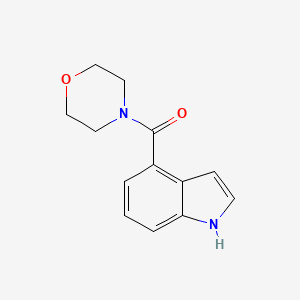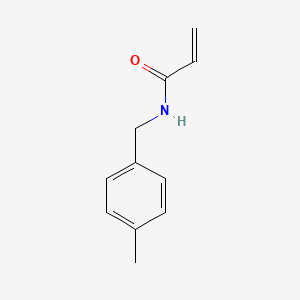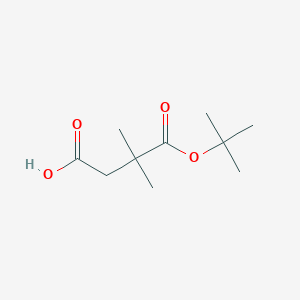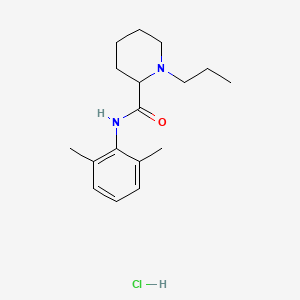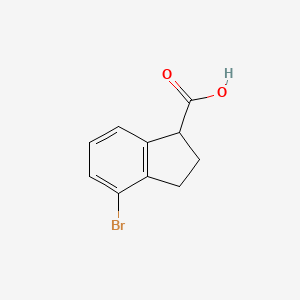
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization . Studies have also explored its synthesis using palladium-catalyzed reactions .Molecular Structure Analysis
The molecular formula of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is C10H9BrO2 . The InChI code is 1S/C10H9BrO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid are not detailed in the search results, its synthesis involves reactions such as Friedel-Crafts acylation and palladium-catalyzed reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.08 g/mol . It is a solid at room temperature . The melting point is between 120-125 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Derivatives
The synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, closely related to 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, showcases the chemical versatility of these compounds. The process involves bromination and subsequent dehydrobromination, with a reported high yield of 97% (Yang Li-jian, 2013).
Catalytic Applications
The compound has been used in palladium-catalyzed carbonylative cyclization reactions. Specifically, β-bromo-α,β-unsaturated carboxylic acids are carbonylatively cyclized to produce complex organic structures, showcasing the compound's utility in advanced organic synthesis (Yeon Kyu Bae & C. Cho, 2014).
Corrosion Inhibition
Indanone derivatives, including those structurally similar to 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, have been studied for their corrosion inhibition properties. The efficacy of these compounds in protecting mild steel in hydrochloric acid solutions highlights their potential in industrial applications (A. Saady et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPINFSCKGQEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)


